molecular formula C10H8O3 B15093332 Methyl 3-(2-hydroxyphenyl)prop-2-ynoate

Methyl 3-(2-hydroxyphenyl)prop-2-ynoate

Cat. No.: B15093332
M. Wt: 176.17 g/mol
InChI Key: KMRKHDIRNJSTSB-UHFFFAOYSA-N
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Description

Methyl 3-(2-hydroxyphenyl)prop-2-ynoate is an organic compound with the molecular formula C10H8O3. It is characterized by the presence of a hydroxyphenyl group attached to a propynoate moiety. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(2-hydroxyphenyl)prop-2-ynoate can be synthesized through several methods. One common approach involves the reaction of 2-hydroxybenzaldehyde with propargyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then esterified using methanol and a suitable catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-hydroxyphenyl)prop-2-ynoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The triple bond in the propynoate moiety can be reduced to a double or single bond.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the triple bond.

    Substitution: Reagents such as alkyl halides and strong bases are used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of methyl 3-(2-oxophenyl)prop-2-ynoate.

    Reduction: Formation of methyl 3-(2-hydroxyphenyl)prop-2-enoate or methyl 3-(2-hydroxyphenyl)propanoate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(2-hydroxyphenyl)prop-2-ynoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 3-(2-hydroxyphenyl)prop-2-ynoate involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the propynoate moiety can participate in covalent bonding with nucleophilic sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(3-methylphenyl)prop-2-enoate
  • Methyl 2-cyano-3-(3-fluorophenyl)prop-2-enoate
  • Methyl (2E)-3-(2-hydroxyphenyl)-2-propenoate

Uniqueness

Methyl 3-(2-hydroxyphenyl)prop-2-ynoate is unique due to the presence of both a hydroxyphenyl group and a propynoate moiety. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds .

Properties

Molecular Formula

C10H8O3

Molecular Weight

176.17 g/mol

IUPAC Name

methyl 3-(2-hydroxyphenyl)prop-2-ynoate

InChI

InChI=1S/C10H8O3/c1-13-10(12)7-6-8-4-2-3-5-9(8)11/h2-5,11H,1H3

InChI Key

KMRKHDIRNJSTSB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C#CC1=CC=CC=C1O

Origin of Product

United States

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